molecular formula C24H28N4O4S B14088674 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide

Cat. No.: B14088674
M. Wt: 468.6 g/mol
InChI Key: WZXQPJWZPFYXNK-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the sulfonyl and piperidine groups. One common method involves the reaction of 2-hydroxy-4,6-dimethylbenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. Subsequent reactions introduce the sulfonyl and piperidine groups under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the sulfonyl group can produce a sulfide .

Scientific Research Applications

3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide
  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Uniqueness

Compared to similar compounds, 3-(2-hydroxy-4,6-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H28N4O4S

Molecular Weight

468.6 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H28N4O4S/c1-15-12-16(2)23(22(29)13-15)20-14-21(27-26-20)24(30)25-18-7-9-19(10-8-18)33(31,32)28-11-5-4-6-17(28)3/h7-10,12-14,17,29H,4-6,11H2,1-3H3,(H,25,30)(H,26,27)

InChI Key

WZXQPJWZPFYXNK-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4O)C)C

Origin of Product

United States

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